molecular formula C17H16N2O4 B14018681 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B14018681
M. Wt: 312.32 g/mol
InChI Key: USJYABGQENIJOT-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a benzene ring substituted with ethoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions . These methods not only improve the yield but also reduce the reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as:

Uniqueness

What sets 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and phenoxy groups, along with hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

4-[4-(4-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C17H16N2O4/c1-2-22-12-4-6-13(7-5-12)23-16-10-18-19-17(16)14-8-3-11(20)9-15(14)21/h3-10,20-21H,2H2,1H3,(H,18,19)

InChI Key

USJYABGQENIJOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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